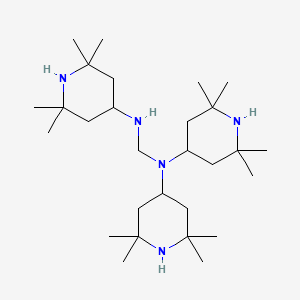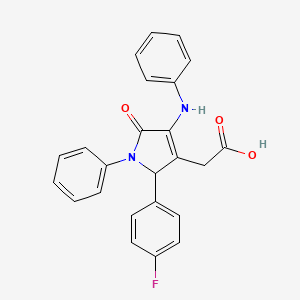![molecular formula C12H14N4O2S B15007339 2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B15007339.png)
2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound with the molecular formula C12H14N4O2S. It features an imidazo[4,5-b]pyridine core, a morpholine ring, and a sulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps. One common route starts with the preparation of the imidazo[4,5-b]pyridine core, followed by the introduction of the sulfanyl group and the morpholine ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3). Phase transfer catalysis (PTC) is also employed to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine ring .
Scientific Research Applications
2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential as a therapeutic agent due to its antimicrobial and anticancer properties.
Industry: It is explored for use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The imidazo[4,5-b]pyridine core can bind to enzymes or receptors, inhibiting their activity. The morpholine ring enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The sulfanyl group can participate in redox reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-1-(4-morpholinyl)ethanone
- 2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone
- 2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-1-morpholin-4-ylethanone
Uniqueness
What sets 2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one apart from similar compounds is its unique combination of functional groups. The presence of both the imidazo[4,5-b]pyridine core and the morpholine ring provides a balance of reactivity and stability, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H14N4O2S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H14N4O2S/c17-10(16-4-6-18-7-5-16)8-19-12-14-9-2-1-3-13-11(9)15-12/h1-3H,4-8H2,(H,13,14,15) |
InChI Key |
POZYGISXDJXMCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dichloro-N'-[(Z)-(2,6-dichlorophenyl)methylidene]-4-methylpyridine-3-sulfonohydrazide](/img/structure/B15007256.png)


![4-hydroxy-1-phenyl-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B15007273.png)
![ethyl 6-bromo-5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15007274.png)
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide]](/img/structure/B15007281.png)
![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B15007288.png)

![N-[2-(1-adamantyloxy)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B15007309.png)

![Ethyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15007319.png)
![2-Phenylnaphtho[2,3-g][1,2]benzothiazole-3,6,11-trione](/img/structure/B15007323.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]hexopyranosylamine](/img/structure/B15007325.png)
![Methyl 4-[({3-[2-(3,4-diethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B15007348.png)
